molecular formula C20H29NO3 B5564108 N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide

Cat. No.: B5564108
M. Wt: 331.4 g/mol
InChI Key: XMMNVKPCFTWHBK-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

The synthesis of N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide typically involves the reaction of 3,4-dimethoxyphenylcyclopentanecarboxylic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclohexyl-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-23-17-11-10-15(14-18(17)24-2)20(12-6-7-13-20)19(22)21-16-8-4-3-5-9-16/h10-11,14,16H,3-9,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMNVKPCFTWHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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